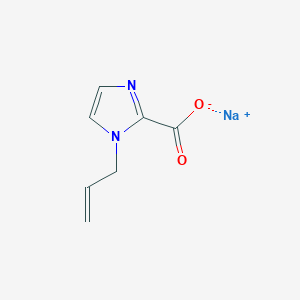
6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid
Übersicht
Beschreibung
6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid (6-DMN) is an organic compound that belongs to the piperidine family of compounds. It is a white, crystalline solid with a melting point of 57-58°C. 6-DMN is soluble in water, ethanol, and acetone. It is used in a variety of scientific and medical applications, including as a research tool, a drug target, and a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Properties
6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid and its analogues have been investigated for their hypoglycemic properties. Research by Youngdale and Oglia (1985) found that certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, with substituents primarily at the 6-position, exhibit hypoglycemic potency. This research is valuable in understanding the potential therapeutic applications of this compound in treating diabetes or related metabolic disorders.
Anaerobic Degradation
The anaerobic degradation of nicotinic acid, including compounds like 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, was the focus of research by Tsai and Stadtman (1971). Their work contributes to our understanding of the biochemical pathways and mechanisms through which these compounds are broken down in anaerobic conditions, relevant in environmental and microbiological studies.
Atherosclerosis Prevention
The role of nicotinic acid in atherosclerosis prevention was examined by Lukasova et al. (2011). They discovered that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects, suggesting potential applications of this compound in cardiovascular health.
Industrial Applications
The industrial applications of nicotinic acid, a category to which 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid belongs, have been explored. Lisicki et al. (2022) conducted a review on ecological methods to produce nicotinic acid, which is significant for its environmental impact and practicality in industrial settings.
Antioxidant and Vasorelaxation Properties
The antioxidant and vasorelaxation properties of thionicotinic acid derivatives were studied by Prachayasittikul et al. (2010). Their findings reveal that these compounds, related to 6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid, are a novel class of compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-3-5-10(2)15(9)12-7-6-11(8-14-12)13(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRPDVJPDKWOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylpiperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)
![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)






